molecular formula C14H11FO4S B6409251 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261976-84-4

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409251
CAS RN: 1261976-84-4
M. Wt: 294.30 g/mol
InChI Key: XIRNCFCCUKTXKG-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid (4F2MSB) is an organic compound that has attracted considerable attention due to its unique chemical and physical properties. It has a wide range of applications in the pharmaceutical and agrochemical industries, and is a key component in the synthesis of various drugs and pesticides. It is also used in the development of high-performance organic solar cells. 4F2MSB is a versatile compound with a high degree of stability, making it an attractive choice for researchers and manufacturers alike.

Scientific Research Applications

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been widely studied for its applications in the pharmaceutical and agrochemical industries. It has been used as an intermediate in the synthesis of various drugs, such as fenofibrate and cetirizine, as well as in the synthesis of various pesticides. It has also been used in the development of high-performance organic solar cells due to its high degree of stability.

Mechanism of Action

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% is a versatile compound with a wide range of applications due to its unique chemical and physical properties. It has been found to have strong binding affinity for a variety of compounds, including proteins, nucleic acids, and small molecules. The binding affinity is due to the presence of the 4-methylsulfonylphenyl group, which is capable of forming hydrogen bonds with the target molecules. This allows 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% to act as a ligand, enabling it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, and has been shown to reduce the production of reactive oxygen species (ROS) in cells. It has also been found to have antioxidant and neuroprotective effects, and has been shown to modulate the activity of various enzymes and receptors.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has several advantages when used as a reagent in lab experiments. It is a highly stable compound with a wide range of applications, and is readily available from chemical suppliers. It is also relatively inexpensive and easy to use, making it an attractive choice for researchers. However, it does have some limitations, such as the fact that it is not water-soluble and is not compatible with some organic solvents.

Future Directions

Due to its unique chemical and physical properties, 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% has the potential to be used in a wide range of applications. Further research is needed to explore its potential therapeutic applications, such as its potential to modulate the activity of various enzymes and receptors. Additionally, research is needed to explore its potential use in the development of high-performance organic solar cells and other renewable energy technologies. Finally, research is needed to explore its potential use in the synthesis of new drugs and pesticides.

Synthesis Methods

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-Fluoro-2-methylbenzoic acid (4F2MB) with 4-methylsulfonylbenzene (4MSB) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). This reaction yields 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% as the major product, along with smaller amounts of 4-fluoro-2-(4-methylsulfonylphenyl)benzoate (4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95%ate) and 4-fluoro-2-methylbenzoate (4F2MBate) as minor products. The second step involves the conversion of 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95%ate to 4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid, 95% by reaction with a base, such as sodium hydroxide.

properties

IUPAC Name

4-fluoro-2-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNCFCCUKTXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691647
Record name 5-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1261976-84-4
Record name 5-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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